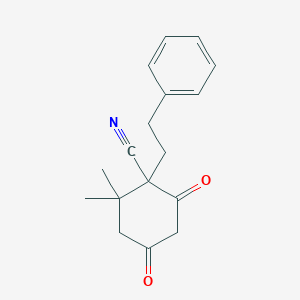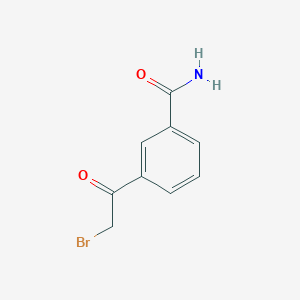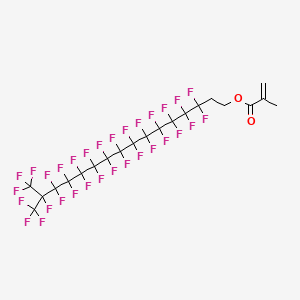![molecular formula C22H13NO2S4 B14356893 5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione CAS No. 90573-28-7](/img/structure/B14356893.png)
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione is a complex organic compound featuring an anthracene core substituted with amino and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of thiophene groups through thiolation reactions. The amino group is then introduced via amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene or anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene and thiophene compounds.
Aplicaciones Científicas De Investigación
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1,4-bis[(phenyl)sulfanyl]anthracene-9,10-dione
- 5-Amino-1,4-bis[(furan-2-yl)sulfanyl]anthracene-9,10-dione
- 5-Amino-1,4-bis[(pyridin-2-yl)sulfanyl]anthracene-9,10-dione
Uniqueness
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione is unique due to the presence of thiophene groups, which impart distinct electronic and steric properties
Propiedades
Número CAS |
90573-28-7 |
|---|---|
Fórmula molecular |
C22H13NO2S4 |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
5-amino-1,4-bis(thiophen-2-ylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H13NO2S4/c23-13-5-1-4-12-18(13)22(25)20-15(29-17-7-3-11-27-17)9-8-14(19(20)21(12)24)28-16-6-2-10-26-16/h1-11H,23H2 |
Clave InChI |
ZILZWCXPUMIEDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)SC4=CC=CS4)SC5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


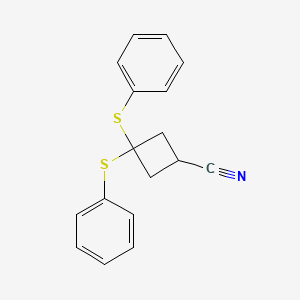
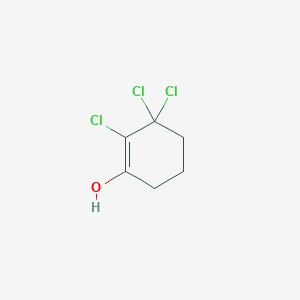
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)
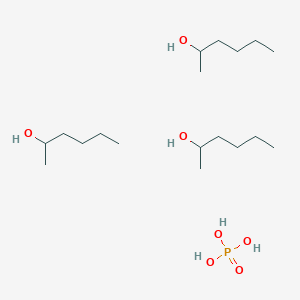
![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
methanone](/img/structure/B14356844.png)
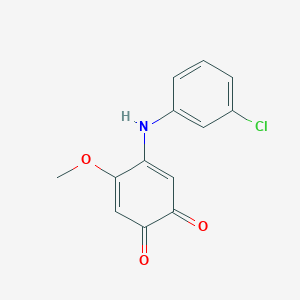
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)

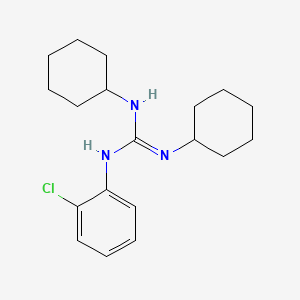
![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
